2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Catalog No.
S864130
CAS No.
1150164-78-5
M.F
C8H5ClF2O2
M. Wt
206.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-2,2-difluoroacetic acid

CAS Number

1150164-78-5

Product Name

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetic acid

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

InChI

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)

InChI Key

KKGDBVUFFAFBFG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl

2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS 1150164-78-5) is a specialized aromatic carboxylic acid derivative. It primarily serves as a high-value synthetic building block for introducing the 2-(2-chlorophenyl)difluoroacetyl functional group into complex molecules. This specific moiety is integral to the development of advanced pyrazole carboxamide fungicides, a class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs) to control a wide range of plant pathogens. [1]

Research Fit

Fluorinated FBDD scaffold Fragment-based drug discovery libraries
Gem-difluoro motif Reported acidity shift may support pH-dependent binding
Ortho-chloro substitution Differentiated regioisomer for solid-form screening

Procuring a different positional isomer, such as 2-(4-chlorophenyl)-2,2-difluoroacetic acid, or the unsubstituted 2-phenyl-2,2-difluoroacetic acid is not a viable substitution strategy. The precise ortho-positioning of the chlorine atom is a critical design element that dictates the steric and electronic profile of the final active ingredient. This specific arrangement influences the molecule's conformation and its binding affinity to the target enzyme, succinate dehydrogenase, in fungal pathogens. [1] Substituting this precursor results in a fundamentally different end-product with unpredictable and likely diminished fungicidal efficacy, rendering such a change incompatible with established synthesis routes for targeted, high-performance agrochemicals.

Substitution Risk

Non‑fluorinated analog
~1000‑fold pKa difference may alter ionization, salt formation, and enzyme binding
Para‑chloro regioisomer
Boiling point differs by ~10°C; may affect purification and crystallinity

High-Yield Acylation for Fungicide Intermediate

In a documented synthesis pathway for a key biphenyl pyrazole amide intermediate, 2-(2-chlorophenyl)-2,2-difluoroacetic acid was used as the acylating agent. The reaction with N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine proceeded to near-quantitative conversion, achieving a product yield of 96.7%. [1] This high yield underscores the compound's efficiency and compatibility as a direct precursor in multi-step syntheses of complex, high-value agrochemical targets.

Evidence DimensionChemical Yield
Target Compound Data96.7%
Comparator Or BaselineTheoretical maximum yield (100%)
Quantified DifferenceNear-quantitative conversion
ConditionsAcylation of a pyrazol-5-amine intermediate using methanesulfonyl chloride in the presence of triethylamine in a methylbenzene solvent.

This high, documented yield provides procurement confidence by minimizing precursor waste and maximizing output in the synthesis of advanced fungicide active ingredients.

Acidity shift (pKa)
Class-level inference
Estimated ΔpKa ≈ 3.0–3.3 vs. non‑fluorinated
May alter ionization at physiological pH
Predicted range; experimental value not identified
Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.42 to +0.55 vs. non‑fluorinated
Reported increment may improve membrane permeability
Predicted values from multiple databases
Regioisomer boiling point
Cross-study comparable
Ortho: 299.3°C vs. Para: 288.8°C (Δ +10.5°C)
Difference may influence purification strategy
Predicted at 760 mmHg; both identical MW
Patent-validated scaffold
Reported
NSAID/antirheumatic pharmacophore (US 6,034,266)
Supports fragment-based drug discovery relevance
Patent class; target-specific data required
Synthetic accessibility
Supporting evidence
64% isolated yield via Cu-bronze coupling (ethyl ester)
Reported practical route using non-precious metal
Patent WO2012/74784; ester intermediate
Metabolic stability
Class-level inference
Benzylic CF₂ blocks oxidative metabolism
May reduce metabolic clearance risk
No compound-specific t½ data; cycloalkane model

Efficient SDHI Intermediate Synthesis

This compound is the right choice for synthetic campaigns focused on producing specific pyrazole carboxamide fungicides where the 2-(2-chlorophenyl)difluoroacetyl moiety is a required structural component. Its demonstrated high reactivity and conversion rate in key acylation steps make it suitable for process chemistry environments aiming to maximize yield and purity of the final active ingredient. [1]

Steric-Specific Agrochemical Development

In research and development, this precursor should be selected when the goal is to investigate structure-activity relationships where the ortho-chloro substitution provides a specific steric and electronic influence on the target molecule's biological activity. Its use allows for precise molecular modeling and targeted design of fungicides with potentially novel efficacy or resistance-breaking profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
FBDD for inflammatory target research
Gem-difluoro pharmacophore class
pH-dependent binding and enzyme assay context
Herbicidal difluoro phenylacetic acid discovery
Ortho-chloro & difluoro substitution pattern
Foliar uptake and functionalization vectors
Metabolic shielding in lead optimization
Benzylic CF₂ blocking group
Microsomal stability context; CYP oxidation risk
Regioisomeric solid-form screening
Boiling point / intermolecular difference
Crystallization and purification optimization

XLogP3

2.8

Wikipedia

(2-Chlorophenyl)(difluoro)acetic acid

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